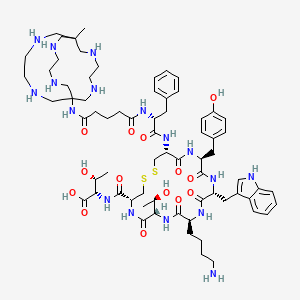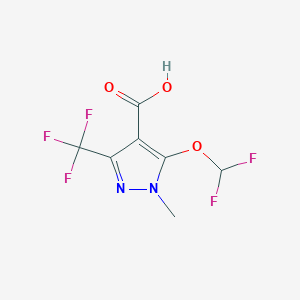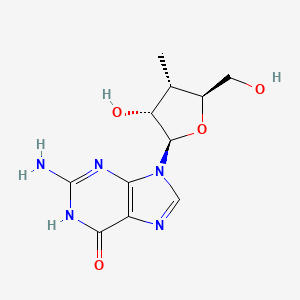![molecular formula C11H8ClN5 B1436850 3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+ CAS No. 1082499-58-8](/img/structure/B1436850.png)
3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+
Vue d'ensemble
Description
The compound “3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+” is a chemical compound that falls under the category of triazolopyrimidines . Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar triazolopyrimidine compounds has been reported in the literature. For instance, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of similar triazolopyrimidine compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The stereochemistry and relative configurations of the synthesized compounds were determined using these techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar triazolopyrimidine compounds involve a three-step reaction sequence . This includes an atom-economical, one-pot, three-step cascade process engaging five reactive centers .Applications De Recherche Scientifique
Comprehensive Analysis of 3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL Hydro+
The compound 3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+ is a complex molecule that may have several scientific research applications. Below is a detailed analysis of potential applications across different fields, each with its own dedicated section.
Cancer Research: CDK2 Inhibition: Compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, similar to the one , have been investigated for their potential as CDK2 inhibitors . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, and its inhibition is a promising strategy for cancer treatment. These compounds have shown significant inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .
Antiproliferative Activities: Derivatives of related ring systems have been synthesized and tested for their antiproliferative activities against human cancer cell lines . The development of new heterocyclic systems like benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine has shown promise in this area. These compounds could serve as leads for the development of new anticancer drugs .
Molecular Modeling and Drug Design: The molecular structure of the compound allows for molecular docking simulations to confirm its fit into the active site of target proteins such as CDK2 . This application is crucial in drug design, where the compound’s interactions with the target can be studied in silico before synthesis and testing .
Cell Cycle Progression Studies: Compounds with similar structures have been selected for further investigations due to their ability to alter cell cycle progression . This application is vital for understanding the mechanisms of cell division and identifying potential checkpoints for therapeutic intervention .
Apoptosis Induction: The ability to induce apoptosis, or programmed cell death, within cancer cells is another potential application. This is particularly important for compounds that can selectively target tumor cells without affecting healthy cells .
Pharmacokinetic Property Analysis: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and drug-likeness studies using models like the Boiled Egg chart can predict the pharmacokinetic properties of these compounds . This analysis helps in understanding how the compound behaves in the body, which is essential for drug development.
Synthesis of Complex Molecules: The compound’s structure lends itself to the synthesis of complex molecules through atom-economic, one-pot, multi-step cascade processes . This application is significant in medicinal chemistry for the efficient and environmentally friendly synthesis of new drugs .
Development of Molecular Libraries: Lastly, the compound can be used to develop molecular libraries with high hit rates and pharmacological profiles. These libraries are valuable resources for screening potential drug candidates in various therapeutic areas .
Orientations Futures
The future directions for research on “3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+” could include further investigation into its potential biological activities, its mechanism of action, and its physical and chemical properties. Additionally, further studies could explore its potential applications in the treatment of various diseases, including cancer .
Propriétés
IUPAC Name |
3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c1-7-2-3-8(4-9(7)12)17-11-10(15-16-17)5-13-6-14-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOHMSJOOVDFBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC=C3N=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+ | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 8,8-dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate](/img/structure/B1436767.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1436773.png)
![ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1436775.png)

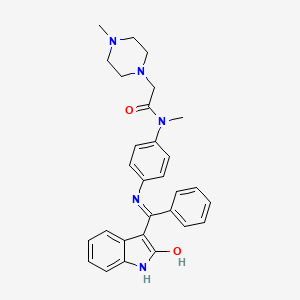
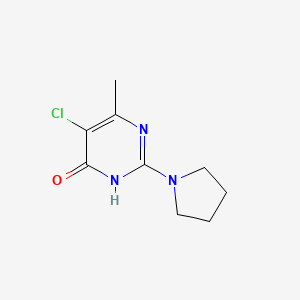
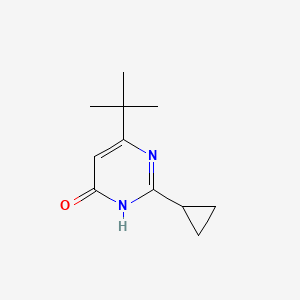
![5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436783.png)
![2-(piperazin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436784.png)

